4-Bromo-3-(trifluoromethyl)aniline
Description
Significance of Aniline (B41778) Derivatives in Organic Synthesis and Industrial Applications
Aniline, with its simple aromatic structure and reactive amino group, is a cornerstone of industrial chemistry. geeksforgeeks.orgwikipedia.orgbritannica.com Its derivatives are integral to the synthesis of a multitude of commercial products. In the pharmaceutical industry, aniline scaffolds are present in numerous drugs. geeksforgeeks.orgsci-hub.se The dye industry heavily relies on aniline and its derivatives for the production of a wide spectrum of colors. bloomtechz.comwikipedia.org Furthermore, these compounds are crucial in the manufacturing of polymers like polyurethanes and as key components in the synthesis of agricultural chemicals such as herbicides and pesticides. geeksforgeeks.orgsci-hub.se
Role of Halogenation and Trifluoromethylation in Modulating Molecular Properties and Reactivity
The introduction of halogen atoms and trifluoromethyl groups onto an aniline ring dramatically alters its electronic and physical properties. mdpi.comnih.govtaylorandfrancis.comnih.gov
Halogenation , the process of introducing one or more halogen atoms, can influence a molecule's:
Reactivity: Halogens are electron-withdrawing groups that can deactivate the aromatic ring towards further electrophilic substitution. The bromine atom, in particular, serves as a useful handle for further functionalization through cross-coupling reactions.
Lipophilicity: The addition of halogens generally increases the lipophilicity of a molecule, which can enhance its ability to cross biological membranes. mdpi.comnih.gov
Binding Interactions: Halogen atoms can participate in halogen bonding, a type of non-covalent interaction that can contribute to the binding affinity of a molecule to its biological target. nih.gov
Trifluoromethylation , the introduction of a -CF3 group, is a widely used strategy in medicinal chemistry and materials science. mdpi.comnih.govwikipedia.org The trifluoromethyl group is highly electron-withdrawing and offers several advantages:
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation. mdpi.com
Lipophilicity: The -CF3 group significantly increases a molecule's lipophilicity, often more so than a single halogen atom. mdpi.com
Overview of 4-Bromo-3-(trifluoromethyl)aniline as a Research Subject
This compound is a halogenated and trifluoromethylated aniline derivative that has garnered significant interest as a versatile building block in chemical research. guidechem.com Its structure, featuring a bromine atom at the 4-position and a trifluoromethyl group at the 3-position of the aniline ring, provides a unique combination of reactivity and physicochemical properties. This compound serves as a key intermediate in the synthesis of a variety of more complex molecules with applications in pharmaceuticals and agrochemicals. guidechem.com
Properties and Synthesis of this compound
The utility of this compound as a synthetic intermediate is underpinned by its distinct physical and chemical properties, as well as the established methods for its preparation.
Physical and Chemical Properties
This compound is a solid at room temperature, typically appearing as a white to off-white or brownish crystalline powder. guidechem.comchemicalbook.comechemi.com Its key physicochemical properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₇H₅BrF₃N |
| Molecular Weight | 240.02 g/mol nih.gov |
| Melting Point | 47-49 °C sigmaaldrich.com |
| Boiling Point | 81-84 °C at 0.5 mmHg sigmaaldrich.com |
| Solubility | Soluble in methanol (B129727). chemicalbook.com |
Synthesis and Manufacturing Processes
The primary method for synthesizing this compound is through the direct bromination of 3-(trifluoromethyl)aniline (B124266).
A common laboratory-scale procedure involves the use of N-bromosuccinimide (NBS) as the brominating agent in a solvent such as N,N-dimethylformamide (DMF). chemicalbook.comechemi.com The reaction is typically carried out at room temperature and can yield the desired product in high percentages. chemicalbook.com For instance, dropwise addition of a solution of NBS in DMF to a solution of 3-(trifluoromethyl)aniline in DMF, followed by stirring at room temperature for a few hours, can produce this compound with a yield of around 92%. chemicalbook.com
Another approach involves the hydrogenation of a nitrated precursor. For example, a nitro-containing compound can be reduced using Raney nickel as a catalyst in methanol under hydrogen pressure to yield the amino group of the final product. echemi.com
Chemical Reactivity and Synthetic Applications
The unique arrangement of the bromo and trifluoromethyl substituents on the aniline ring dictates the reactivity of this compound and makes it a valuable precursor in organic synthesis.
Reactivity of the Aromatic Ring and the Amino Group
The trifluoromethyl group, being strongly electron-withdrawing, deactivates the aromatic ring towards electrophilic substitution. Conversely, the amino group is an activating group. The interplay of these electronic effects, along with the directing influence of the substituents, governs the regioselectivity of further reactions.
The bromine atom at the para-position relative to the amino group is a key functional handle. It readily participates in various cross-coupling reactions, allowing for the introduction of a wide range of substituents.
Role as a Precursor in Organic Synthesis
This compound is a crucial starting material for the synthesis of more complex molecules. It has been utilized in the preparation of:
2,5-dibromo-(trifluoromethyl)benzene and 2-bromo-5-iodo-(trifluoromethyl)benzene. sigmaaldrich.comscbt.com
AUY954 , which is an agonist for the sphingosine-1-phosphate receptor. sigmaaldrich.com
Enzalutamide , a drug used in the treatment of prostate cancer. guidechem.com In this synthesis, the bromo group is displaced in a subsequent step.
Siponimod , a selective sphingosine-1-phosphate receptor modulator. guidechem.com
Research Applications of this compound
The unique structural features of this compound have led to its use in various areas of chemical research, particularly in the development of new bioactive compounds.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-bromo-3-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF3N/c8-6-2-1-4(12)3-5(6)7(9,10)11/h1-3H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGNISOAUPSJDJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50192540 | |
| Record name | 4-Bromo-alpha,alpha,alpha-trifluoro-m-toluidine | |
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Molecular Weight |
240.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
393-36-2 | |
| Record name | 4-Bromo-3-(trifluoromethyl)aniline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=393-36-2 | |
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| Record name | 4-Bromo-alpha,alpha,alpha-trifluoro-m-toluidine | |
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| Record name | 393-36-2 | |
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| Record name | 4-Bromo-alpha,alpha,alpha-trifluoro-m-toluidine | |
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| Record name | 4-bromo-α,α,α-trifluoro-m-toluidine | |
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Synthetic Methodologies for 4 Bromo 3 Trifluoromethyl Aniline
Established Synthetic Routes and Reaction Conditions
Bromination of 3-(trifluoromethyl)aniline (B124266)
The direct bromination of 3-(trifluoromethyl)aniline is a common and efficient method for preparing the target compound. orgsyn.org This electrophilic aromatic substitution reaction takes advantage of the activating and directing effects of the amino group. However, careful control of reaction conditions is crucial to achieve high regioselectivity and prevent the formation of unwanted byproducts.
N-Bromosuccinimide (NBS) is a widely used brominating agent for the synthesis of 4-bromo-3-(trifluoromethyl)aniline. chemicalbook.comorganic-chemistry.org It is favored over molecular bromine because it is a milder and more selective reagent, reducing the likelihood of over-bromination and the formation of hazardous byproducts like hydrogen bromide. organic-chemistry.orgresearchgate.net The use of NBS often leads to high yields and cleaner reaction profiles. chemicalbook.com Research has shown that NBS can be effectively used for the nuclear monobromination of reactive aromatic compounds. acs.org
The reaction is frequently carried out in N,N-dimethylformamide (DMF), a polar aprotic solvent. chemicalbook.comacs.org DMF serves to dissolve the reactants and facilitate the reaction, and its use in conjunction with NBS has been reported to provide high levels of para-selectivity in the bromination of electron-rich aromatic compounds. missouri.edu A general procedure involves the dropwise addition of a solution of NBS in DMF to a solution of 3-(trifluoromethyl)aniline in the same solvent at room temperature. chemicalbook.com The reaction mixture is typically stirred for a few hours to ensure complete conversion. chemicalbook.com
Achieving high regioselectivity for the desired 4-bromo isomer is a key challenge in the bromination of 3-(trifluoromethyl)aniline. The trifluoromethyl group is a deactivating, meta-directing group, while the amino group is a powerful activating, ortho-, para-directing group. The interplay of these directing effects dictates the position of bromination.
Several strategies are employed to enhance the para-selectivity. The use of milder brominating agents like NBS is a primary strategy. thieme-connect.com Solvent choice also plays a significant role; polar solvents can influence the regioselectivity of the bromination. lookchem.com Additionally, the use of catalysts can further improve selectivity. For instance, the use of cupric bromide in an ionic liquid has been shown to achieve high para-selectivity in the bromination of aniline (B41778) derivatives. beilstein-journals.orgresearchgate.net
Table 1: Bromination of 3-(trifluoromethyl)aniline with Different Reagents
| Reagent | Solvent | Temperature (°C) | Yield (%) | Purity (%) | Reference |
| N-Bromosuccinimide | N,N-dimethylformamide | 20 | 92 | Not Specified | chemicalbook.com |
| 1,3-Dibromo-5,5-dimethylhydantoin | Dimethylacetamide | 80-90 | Not Specified | 97 | |
| Cupric Bromide | 1-hexyl-3-methylimidazolium bromide | Room Temperature | 93 | Not Specified | researchgate.net |
This table provides a summary of different bromination methods and their reported outcomes. The specific conditions and results may vary based on the full experimental details.
A significant challenge in the bromination of anilines is the propensity for over-bromination, leading to the formation of di- and tri-brominated products. orgsyn.orgquora.com The strong activating nature of the amino group makes the aromatic ring highly susceptible to multiple electrophilic attacks.
Several techniques are employed to minimize over-bromination. The use of a stoichiometric amount of the brominating agent is critical. chemicalbook.com Milder brominating agents, such as NBS, are less reactive than elemental bromine and therefore offer better control. researchgate.net Protecting the amino group through acetylation is a common strategy to reduce its activating influence, allowing for mono-bromination, followed by deprotection to yield the desired product. youtube.com Running the reaction at lower temperatures can also help to control the reaction rate and reduce the formation of multiple substitution products. youtube.com
Reduction of 2-bromo-5-nitro-(trifluoromethyl)benzene
An alternative synthetic route to this compound involves the reduction of a nitro group on a pre-functionalized benzene (B151609) ring. Specifically, the reduction of 2-bromo-5-nitro-(trifluoromethyl)benzene provides the target aniline. wikipedia.org This method is particularly useful when the starting nitro compound is readily available.
The reduction of aromatic nitro compounds to their corresponding anilines is a well-established transformation in organic synthesis. wikipedia.org Various reducing agents can be employed for this purpose, including metal-acid systems (like tin and hydrochloric acid), catalytic hydrogenation (using catalysts such as palladium on carbon with a hydrogen source), and other reducing agents like sodium hydrosulfite. wikipedia.orgdavidpublisher.com The choice of reducing agent can depend on the presence of other functional groups in the molecule that might also be susceptible to reduction. For instance, catalytic hydrogenation is often preferred for its cleaner reaction profile and milder conditions. orientjchem.org Electrochemical reduction methods have also been explored for the conversion of nitrobenzotrifluorides to their corresponding anilines. acs.org
Bromination of 3-(trifluoromethyl)acetanilide followed by Hydrolysis
A classic and reliable method for achieving regioselective bromination of anilines involves the use of a protecting group. The direct bromination of 3-(trifluoromethyl)aniline can lead to multiple products and oxidation due to the strong activating nature of the amino group. researchgate.net To circumvent this, the amine is first converted to an amide, specifically 3-(trifluoromethyl)acetanilide, by reacting it with a reagent like acetic anhydride (B1165640). researchgate.netresearchgate.net
The resulting acetamido group is still an ortho-, para-director but is less activating than the amino group. More importantly, its steric bulk hinders electrophilic attack at the ortho positions (positions 2 and 6). stackexchange.com This steric hindrance directs the incoming electrophile, bromine, almost exclusively to the para position (position 4). The bromination is typically carried out using bromine in acetic acid. researchgate.netchegg.com
Once the bromination is complete, the acetyl protecting group is removed through acid or base-catalyzed hydrolysis. researchgate.netslideshare.net Refluxing the p-bromoacetanilide intermediate with an acid, such as hydrochloric acid, effectively cleaves the amide bond to yield the final product, this compound hydrochloride, which is then neutralized to give the free amine. slideshare.netquizlet.com This multi-step approach ensures a high yield of the desired 4-bromo isomer. researchgate.net
Table 1: Two-Step Synthesis via Acetanilide Protection
| Step | Reaction | Reagents & Conditions | Purpose |
|---|---|---|---|
| 1. Protection | Acylation of 3-(trifluoromethyl)aniline | Acetic anhydride | Formation of 3-(trifluoromethyl)acetanilide to moderate reactivity and direct substitution. |
| 2. Bromination | Electrophilic Aromatic Substitution | Bromine, Acetic Acid | Regioselective bromination at the position para to the acetamido group. |
| 3. Deprotection | Hydrolysis of 4-bromo-3-(trifluoromethyl)acetanilide | HCl, Heat (Reflux) | Removal of the acetyl group to yield the target aniline. |
Synthesis from 3-(trifluoromethyl)aniline and Isomer Formation
The direct electrophilic bromination of 3-(trifluoromethyl)aniline is a more direct route but presents challenges in controlling regioselectivity. The aniline ring is activated by the electron-donating amino group (-NH2) and deactivated by the strongly electron-withdrawing trifluoromethyl group (-CF3). The -NH2 group directs incoming electrophiles to the ortho and para positions (2, 4, and 6), while the -CF3 group directs to the meta positions (positions 5 relative to it, which are 2 and 6 relative to the amine).
When 3-(trifluoromethyl)aniline is brominated, the directing effects of the amino group dominate. Substitution occurs preferentially at the positions ortho and para to the amine. This results in the formation of the desired this compound as the major product, but also the 2-bromo-3-(trifluoromethyl)aniline (B1266073) isomer as a significant byproduct. lookchem.com Traces of dibrominated products may also be formed. chemicalbook.com
The ratio of these isomers can be influenced by the reaction conditions, particularly the solvent. Studies using N-bromosuccinimide (NBS) as the brominating agent have shown that solvent polarity affects the product distribution. lookchem.comwikipedia.org In many cases, achieving a high purity of the 4-bromo isomer via this direct route requires careful control of conditions and subsequent purification to remove the unwanted 2-bromo isomer.
Table 2: Isomeric Products from Direct Bromination of 3-(trifluoromethyl)aniline
| Product | Position of Bromination (relative to -NH2) | Typical Status |
|---|---|---|
| This compound | para | Major Product |
| 2-Bromo-3-(trifluoromethyl)aniline | ortho | Major Byproduct |
Advanced and Green Chemistry Approaches in Synthesis
Continuous Flow Processes for Industrial Production
For industrial-scale synthesis, safety, consistency, and efficiency are paramount. Continuous flow chemistry offers significant advantages over traditional batch processing for hazardous reactions like bromination. mdpi.com Electrophilic brominations are often highly exothermic, and flow reactors, with their high surface-area-to-volume ratio, allow for superior temperature control, minimizing the risk of thermal runaways. technologynetworks.com
In a typical setup, streams of the aromatic substrate (e.g., 3-(trifluoromethyl)aniline) and the brominating agent (e.g., bromine or NBS in a suitable solvent) are continuously fed into a static mixer or a chip reactor. mdpi.comtechnologynetworks.com The precise control over stoichiometry, residence time, and temperature leads to highly reproducible outcomes and can improve selectivity, reducing the formation of unwanted byproducts like di-brominated compounds. technologynetworks.com The hazardous bromine can even be generated in situ and immediately consumed, avoiding the need to store large quantities. mdpi.com While specific literature on the flow synthesis of this compound is not detailed, the principles have been successfully applied to a wide range of aromatic brominations, demonstrating its potential for safer and more efficient industrial production. google.comresearchgate.net
Environmentally Benign Solid-State Brominations
A key goal of green chemistry is the reduction or elimination of hazardous solvents. Solid-state, or solvent-free, reactions offer an environmentally benign alternative to traditional solution-phase synthesis. Research has shown that the nuclear bromination of substituted anilines and other aromatics can be achieved by grinding the substrate with N-bromosuccinimide (NBS) at a specific temperature. rsc.org
This method often results in high yields of exclusively the nuclear brominated products, with reactivity depending on temperature and reaction time. rsc.org Another solvent-free approach involves the use of solid quaternary ammonium (B1175870) tribromides, such as tetrabutylammonium (B224687) tribromide (TBATB), which act as stable and easy-to-handle sources of bromine. acgpubs.org These reactions can be carried out by mixing the reagents and heating, sometimes with microwave irradiation to accelerate the process. acgpubs.org These solvent-free methods are simple, efficient, and reduce chemical waste, making them attractive green alternatives for the synthesis of compounds like this compound. acgpubs.org
Copper(I) Bromide as Oxidant and Bromine Source
An innovative method for the para-bromination of unprotected anilines utilizes copper(I) bromide (CuBr) as both the oxidant and the source of bromine. A patented method describes the reaction of a substrate like 3-(trifluoromethyl)aniline in a solvent such as tetrahydrofuran (B95107) with CuBr to produce the para-brominated product with high selectivity and yield.
In one example, 3-(trifluoromethyl)aniline was reacted to produce this compound in 94% yield with 99% purity. This approach is advantageous as it avoids the use of elemental bromine and does not require the protection and subsequent deprotection of the amino group. The process is described as having a shorter synthesis route and being more convenient than many existing methods, highlighting its potential for industrial application.
Boric Acid Concept in Amidation
The synthesis of this compound via the protection-bromination-deprotection pathway involves an amidation step to create 3-(trifluoromethyl)acetanilide. Traditionally, this is done with acetic anhydride or acetyl chloride, the latter of which requires hazardous reagents for its preparation and produces corrosive byproducts. orgsyn.org
A greener alternative for this amidation step is the use of boric acid (B(OH)3) as a catalyst. Boric acid is an inexpensive, non-toxic, and environmentally benign catalyst that can facilitate the direct formation of amides from carboxylic acids (acetic acid) and amines (3-(trifluoromethyl)aniline). orgsyn.org The reaction proceeds by forming a mixed anhydride intermediate, which then reacts with the amine to form the amide and regenerate the boric acid catalyst. orgsyn.org This catalytic process is atom-economical and works well even for less nucleophilic anilines, although a higher catalyst loading (e.g., 25 mol%) may be needed for deactivated amines. orgsyn.org This approach represents a sustainable method for the crucial protection step in the multi-step synthesis.
Optimization of Synthetic Parameters for Enhanced Yield and Purity
Achieving high yield and purity in the synthesis of this compound requires meticulous control over several experimental variables. The bromination of 3-(trifluoromethyl)aniline is a common strategy, where the electron-withdrawing trifluoromethyl group and the electron-donating amino group direct the incoming bromine atom primarily to the para position. However, optimizing conditions is crucial to maximize the formation of the desired product and minimize impurities.
The choice of solvent is a critical parameter that influences reaction rates and selectivity. Polar aprotic solvents are frequently employed for the bromination of anilines.
N,N-dimethylformamide (DMF): This solvent is effective for the bromination of 3-(trifluoromethyl)aniline using N-bromosuccinimide (NBS), facilitating the reaction at room temperature. chemicalbook.com
Dichloromethane (B109758) (CH₂Cl₂): In the synthesis of related compounds, dichloromethane has been used as a solvent for bromination reactions that require lower temperatures to control reactivity. orgsyn.org
Tetrahydrofuran (THF): Patent literature describes the use of copper(II) bromide in THF, which is noted for being a more environmentally friendly option that provides high selectivity. google.com
Other Solvents: A variety of other solvents, including acetonitrile, 1,4-dioxane, ethanol, and toluene, have also been reported, indicating that the optimal choice may depend on the specific brominating agent and reaction system used. google.com
Workup Solvents: Following the reaction, solvents like ethyl acetate (B1210297) are commonly used for extraction and purification of the crude product. chemicalbook.com
Table 1: Solvent Roles in the Synthesis of this compound
| Solvent | Role | Synthetic Method | Source(s) |
| N,N-dimethylformamide (DMF) | Reaction Solvent | Bromination with NBS | chemicalbook.comevitachem.com |
| Dichloromethane | Reaction Solvent | Bromination Reactions | orgsyn.orggoogle.com |
| Tetrahydrofuran (THF) | Reaction Solvent | Bromination with CuBr₂ | google.com |
| Ethyl Acetate | Extraction/Workup | Post-reaction Purification | chemicalbook.com |
| 1,4-Dioxane | Reaction Solvent | Bromination Reactions | google.com |
Temperature management is essential for controlling reaction kinetics and minimizing the formation of byproducts, such as isomers or polybrominated species.
The bromination of 3-(trifluoromethyl)aniline with NBS in DMF can proceed efficiently at ambient temperature (20°C). chemicalbook.com In contrast, other systems may require specific temperature ranges for optimal performance. For instance, a method utilizing copper bromide specifies a temperature range of 10–50°C. google.com For the bromination of a similar substrate, N,N-dimethyl-3-(trifluoromethyl)aniline, the temperature is maintained between -10°C and 0°C to ensure high selectivity. orgsyn.org This demonstrates that the ideal temperature is highly dependent on the reactivity of the substrate and the brominating agent.
Table 2: Temperature Conditions for Synthesis
| Reagents | Temperature | Source(s) |
| NBS in DMF | 20°C (Room Temp.) | chemicalbook.com |
| 2,4,4,6-Tetrabromo-2,5-cyclohexadien-1-one in Dichloromethane | -10°C to 0°C | orgsyn.org |
| CuBr₂ in THF | 10°C to 50°C | google.com |
After the reaction is complete, the crude product must be purified to remove unreacted starting materials, reagents, and byproducts. A multi-step approach is common.
Initial workup often involves an aqueous wash to remove water-soluble components. This can include washing with brine (a saturated salt solution) or an aqueous base to remove acidic byproducts. chemicalbook.comorgsyn.org The desired compound is typically extracted into an organic solvent like ethyl acetate. chemicalbook.com
For achieving high purity, two primary techniques are employed:
Column Chromatography: This is a standard method for separating the target molecule from structurally similar impurities. The crude product is passed through a silica (B1680970) gel column, and different compounds are eluted at different rates.
Recrystallization: This technique is used to purify solid compounds. The crude product is dissolved in a suitable hot solvent mixture, and as the solution cools, the pure compound crystallizes out, leaving impurities behind in the solvent. orgsyn.org For example, recrystallization from petroleum ether has been noted for a related compound. orgsyn.org
To optimize reaction time and maximize yield, the progress of the synthesis is carefully monitored. Modern analytical techniques provide rapid and detailed information.
Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for this purpose. chemicalbook.com It allows chemists to track the disappearance of starting materials and the appearance of the product in near real-time. waters.com LC-MS analysis can confirm the mass of the product and identify potential byproducts, providing crucial data for optimizing reaction conditions like temperature and duration. waters.comchromatographyonline.com This technique is particularly valuable as it often requires no complex sample workup, saving significant time in the development process. waters.com For final purity assessment, methods like ultra-high-performance liquid chromatography with UV detection (UHPLC-UV) are also utilized. researchgate.net
Comparative Analysis of Synthetic Pathways
Several synthetic pathways to this compound have been developed, each with distinct advantages and disadvantages concerning yield, selectivity, and purity.
The primary challenge in this synthesis is achieving high regioselectivity—the preferential bromination at the C-4 position (para to the amino group).
N-Bromosuccinimide (NBS) in DMF: This is a widely used method that offers high yields, reported to be in the 90-92% range. chemicalbook.com However, it can produce trace amounts of dibrominated byproducts, which can complicate purification and reduce the final purity of the product. chemicalbook.com
Copper(II) Bromide (CuBr₂): A patented method using CuBr₂ as both the bromine source and oxidant reports high selectivity for the desired para-isomer. google.com This pathway is claimed to produce the final compound with high yield and purity (e.g., 94% yield and 99% purity for a similar aniline), offering an advantage over methods that may have lower selectivity. google.com
Other Brominating Agents: Traditional methods using elemental bromine can lead to polybromination of the aromatic ring, especially with an activated substrate like an aniline. orgsyn.org Other specialized reagents have been developed to achieve monobromination, but they can yield variable results depending on the specific amine substrate. orgsyn.org The development of highly selective reagents like CuBr₂ or optimized conditions for NBS is therefore critical for efficient synthesis. orgsyn.orggoogle.com
Table 3: Comparison of Synthetic Pathways
| Pathway (Reagents) | Reported Yield | Purity/Selectivity Notes | Source(s) |
| NBS / DMF | 90-92% | High yield; traces of dibrominated byproducts observed. | chemicalbook.com |
| CuBr₂ / THF | High (94% for similar aniline) | High selectivity for para-bromination; high purity (99%). | google.com |
| General Bromination | Variable | Risk of polybromination with unprotected amines. | orgsyn.org |
Cost-Effectiveness and Scalability
The economic viability and industrial-scale production of this compound are critical factors for its application in pharmaceuticals and agrochemicals. Analysis of synthetic routes reveals a focus on maximizing yield, simplifying operations, and utilizing cost-effective starting materials.
One prominent method begins with 3-(trifluoromethyl)aniline, a readily available precursor. This approach is noted for its advantages in cost, yield, and ease of purification. orgsyn.org The scalability of this process has been demonstrated, with procedures successfully performed on scales ranging from 0.01 to 0.5 moles without a decrease in yield. orgsyn.org Another synthetic pathway, which also emphasizes cost-effectiveness, uses inexpensive and accessible raw materials under mild reaction conditions. This method is described as simple, safe, and suitable for industrial production due to high yields at each step. guidechem.com For instance, a multi-step synthesis to produce a key intermediate for the drug Siponimod, starting from this compound, achieves a total yield of 34%. guidechem.com A different process for synthesizing an intermediate for Enzalutamide reports a total reaction yield of 70.8%. guidechem.com
A patented method highlights the use of cupric bromide in tetrahydrofuran (THF). This process is presented as having shorter synthesis steps and being easy to operate, resulting in high selectivity and yield, which are key attributes for cost-effective, large-scale production. google.com High yields, often exceeding 90%, are a significant factor in the cost-effectiveness of any synthetic route. For example, the bromination of 3-(trifluoromethyl)aniline using N-Bromosuccinimide (NBS) in N,N-dimethylformamide (DMF) can achieve yields of 90-92%. chemicalbook.com Similarly, a method for preparing 4-bromo-3,5-ditrifluoromethylaniline, a related compound, reports a 94% yield. google.com
The choice of reagents and reaction conditions directly impacts scalability and cost. The data below summarizes and compares different synthetic approaches, highlighting key metrics relevant to their industrial application.
Table 1: Comparison of
| Starting Material | Reagents | Solvent | Yield | Scale/Conditions | Source |
| 3-(Trifluoromethyl)aniline | 2,4,4,6-Tetrabromo-2,5-cyclohexadien-1-one | Dichloromethane | High | 0.01-0.5 mole, -10°C to 0°C | orgsyn.org |
| 3-(Trifluoromethyl)aniline | N-Bromosuccinimide (NBS) | N,N-dimethylformamide (DMF) | 92% | Room temperature, 3 hours | chemicalbook.com |
| 3-(Substituted)aniline | Cupric Bromide (CuBr₂) | Tetrahydrofuran (THF) | High (90-95% for various anilines) | Industrial suitability noted | google.com |
| This compound (as reactant) | Red-Al, 1-Cyclohexenylboronic acid, etc. | Toluene, etc. | 34% (overall for multi-step synthesis) | Suitable for industrial production | guidechem.com |
Environmental Impact and Sustainability
The environmental footprint and sustainability of synthesizing this compound are significant considerations, evaluated through the lens of reagent toxicity, waste generation, and adherence to green chemistry principles.
The compound itself is classified as hazardous to the environment. sigmaaldrich.com It is labeled as "Toxic to aquatic life with long lasting effects" (H411) and has a Water Hazard Class (WGK) of 3, indicating it is severely hazardous to water. sigmaaldrich.com This necessitates careful handling of the final product and any waste streams containing it to prevent environmental contamination.
Traditional synthetic routes often employ solvents and reagents with notable environmental and health concerns. For example, the use of dichloromethane, a common solvent in one method, is problematic due to its potential as a carcinogen and its volatile nature. orgsyn.org The work-up of this process also generates 2,4,6-tribromophenol (B41969) as a waste byproduct that must be removed and disposed of. orgsyn.org Another common solvent, N,N-dimethylformamide (DMF), used in syntheses involving NBS, is a reproductive hazard and is targeted for replacement in many industrial processes. chemicalbook.com These processes generate aqueous waste streams from washing and extraction steps that require treatment. chemicalbook.com
In contrast, more sustainable approaches are being developed. A patented method utilizing cupric bromide as the bromine source and oxidant in tetrahydrofuran (THF) is described as "pollution-free, environmental friendliness". google.com A significant advancement in sustainability is the potential for catalyst recycling. The same patent suggests that when the reaction is conducted in an ionic liquid, the cupric bromide can be regenerated and recycled, which aligns with green chemistry principles by minimizing waste. google.com
The choice of brominating agent also has environmental implications. While elemental bromine is effective, it is highly corrosive and hazardous to handle. Milder brominating agents like N-Bromosuccinimide (NBS) or 2,4,4,6-tetrabromo-2,5-cyclohexadien-1-one are often used to improve selectivity and safety, though they contribute to the atom economy and waste profile of the reaction. orgsyn.orgchemicalbook.com
Table 2: Environmental Profile of Reagents in Synthesis
| Reagent/Solvent | Role | Potential Environmental/Health Impact | Greener Alternative/Mitigation | Source |
| Dichloromethane | Solvent | Volatile organic compound (VOC), potential carcinogen | Use of less hazardous solvents like THF | orgsyn.orggoogle.com |
| N,N-dimethylformamide (DMF) | Solvent | Reproductive toxin, high boiling point complicates removal | Use of greener solvents | chemicalbook.com |
| 2,4,6-Tribromophenol | Byproduct | Toxic, persistent environmental pollutant | Proper waste treatment and disposal | orgsyn.org |
| Cupric Bromide (CuBr₂) / Ionic Liquid | Catalyst/Solvent System | Copper can be toxic, but recycling minimizes impact | Regeneration and recycling of the catalyst system | google.com |
| This compound | Product | Toxic to aquatic life with long-lasting effects (H411), WGK 3 | Containment and proper disposal of waste streams | sigmaaldrich.com |
Chemical Reactivity and Derivatization of 4 Bromo 3 Trifluoromethyl Aniline
Substitution Reactions
The bromine atom and the amino group on the aniline (B41778) ring are key sites for substitution reactions, enabling the introduction of diverse molecular fragments.
The bromine substituent on 4-Bromo-3-(trifluoromethyl)aniline makes it an excellent substrate for palladium-catalyzed cross-coupling reactions, which are fundamental for creating new carbon-carbon bonds. youtube.com The Suzuki-Miyaura coupling, in particular, is a widely used method due to its mild reaction conditions and tolerance of various functional groups. nih.govnih.gov
In a typical Suzuki-Miyaura reaction, this compound is reacted with an organoboron compound, such as a boronic acid or a boronate ester, in the presence of a palladium catalyst and a base. nih.govnih.gov This process facilitates the formation of biaryl compounds and other complex molecules. The reaction has been successfully applied to unprotected ortho-bromoanilines, demonstrating its robustness. nih.gov Various palladium catalysts can be employed, including Palladium(0) complexes like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), often in the presence of a base like potassium carbonate or cesium carbonate. nih.govnih.gov
Table 1: Example of a Generic Suzuki-Miyaura Reaction
| Reactant A | Reactant B | Catalyst | Base | Product |
| This compound | Arylboronic Acid (Ar-B(OH)₂) | Pd(PPh₃)₄ or PdCl₂(dppf) | K₃PO₄ or Cs₂CO₃ | 4-Aryl-3-(trifluoromethyl)aniline |
This table represents a generalized Suzuki-Miyaura reaction. Specific conditions and yields vary based on the substrates and catalysts used. nih.govnih.gov
While direct nucleophilic aromatic substitution of the bromine atom is challenging, the amino group can be converted into a diazonium salt, which is an excellent leaving group. This allows for subsequent substitution by a wide range of nucleophiles in a process known as the Sandmeyer reaction. For example, this compound can be used to prepare compounds like 2,5-dibromo-(trifluoromethyl)benzene and 2-bromo-5-iodo-(trifluoromethyl)benzene through such diazotization-substitution pathways. sigmaaldrich.comscientificlabs.com Another synthetic route involves the conversion of the aniline to a nitrile via diazotization followed by reaction with a cyanide salt, such as copper cyanide. guidechem.com
Oxidation and Reduction Reactions
The amino group of this compound can undergo both oxidation and can be formed via reduction, highlighting its redox versatility.
Aniline derivatives can be oxidized to form nitro compounds. The compound 4-Nitro-3-(trifluoromethyl)aniline (B27955) is a known organic intermediate, suggesting that oxidation of the amino group or nitration of a related precursor is a feasible transformation. chemicalbook.com Spectroscopic and theoretical studies have been conducted on 4-Nitro-3-(trifluoromethyl)aniline, confirming its stability and characterizing its electronic properties. nih.gov The formation of such nitro derivatives is a key step in the synthesis of more complex molecules, including non-steroidal anti-androgen drugs. chemicalbook.com
The reduction of nitro groups to form anilines is a fundamental reaction in organic synthesis. Therefore, the corresponding nitro-analogue, 4-bromo-2-nitrotrifluorotoluene, can be reduced to yield this compound. chemicalbook.com This reduction is a common method for introducing an amino group onto an aromatic ring.
Formation of Functionalized Derivatives
The amino group of this compound is a site for various derivatization reactions, leading to a wide array of functionalized molecules.
One such derivatization is N-alkylation. For instance, this compound can be methylated using trimethyl phosphate (B84403) to produce 4-Bromo-N,N-dimethyl-3-(trifluoromethyl)aniline in good yields. orgsyn.org The amino group can also be converted into other functional groups. Through diazotization followed by hydrolysis, the amine can be transformed into a hydroxyl group, yielding the corresponding phenol, which can then be used in further synthesis, for example, to create 4-bromo-3-(trifluoromethyl)benzoic acid. guidechem.com These derivatization reactions expand the utility of this compound as a versatile starting material for agrochemicals, pharmaceuticals, and functional materials. researchgate.net
Table 2: Summary of Derivatization Reactions
| Reaction Type | Reagent(s) | Functional Group Transformation | Product Example |
| N-Alkylation | Trimethyl phosphate | -NH₂ → -N(CH₃)₂ | 4-Bromo-N,N-dimethyl-3-(trifluoromethyl)aniline orgsyn.org |
| Diazotization/Hydrolysis | 1. NaNO₂, HCl2. H₂O, heat | -NH₂ → -OH | 4-Bromo-3-(trifluoromethyl)phenol |
| Diazotization/Sandmeyer | 1. NaNO₂, HBr2. CuBr | -NH₂ → -Br | 1,4-Dibromo-2-(trifluoromethyl)benzene |
N-Acetylation (e.g., N,N-Diacetyl-4-bromo-3-(trifluoromethyl)aniline)
The amino group of this compound can undergo N-acetylation. This reaction typically involves treating the aniline with an acetylating agent, such as acetic anhydride (B1165640) or acetyl chloride, often in the presence of a base to neutralize the acid byproduct. While specific details for the N,N-diacetylation of this compound are not extensively documented in the provided results, the general principle of N-acetylation of anilines is a standard transformation in organic synthesis. This process can be used to protect the amino group or to introduce an acetyl functional group for further molecular modifications.
N-Methylation (e.g., 4-bromo-N,N-dimethyl-3-(trifluoromethyl)aniline)
N-Methylation of this compound to produce 4-bromo-N,N-dimethyl-3-(trifluoromethyl)aniline has been achieved using trimethyl phosphate, with reported yields of 70–80%. orgsyn.org An alternative method starts from 3-(trifluoromethyl)aniline (B124266), which is first dimethylated and then brominated. orgsyn.org This latter approach is noted for its cost-effectiveness, high yield, and ease of purification. orgsyn.org The N-methylation can also be carried out using dimethyl sulfoxide (B87167) as the methylating agent. ossila.com
Table 1: Synthesis of 4-bromo-N,N-dimethyl-3-(trifluoromethyl)aniline
| Starting Material | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| This compound | Trimethyl phosphate | 4-bromo-N,N-dimethyl-3-(trifluoromethyl)aniline | 70-80% | orgsyn.org |
Preparation of 2,5-dibromo-(trifluoromethyl)benzene and 2-bromo-5-iodo-(trifluoromethyl)benzene
This compound serves as a precursor for the synthesis of dihalogenated trifluoromethylbenzenes. sigmaaldrich.comsigmaaldrich.com Specifically, it has been used in the preparation of 2,5-dibromo-(trifluoromethyl)benzene and 2-bromo-5-iodo-(trifluoromethyl)benzene. sigmaaldrich.comsigmaaldrich.com These transformations are typically achieved through a Sandmeyer reaction. wikipedia.orgorganic-chemistry.org The Sandmeyer reaction involves the diazotization of the primary aromatic amine followed by displacement of the diazonium group with a halide. wikipedia.orgorganic-chemistry.org For the synthesis of 2,5-dibromo-(trifluoromethyl)benzene, the diazonium salt of this compound is treated with a copper(I) bromide catalyst. nih.gov For 2-bromo-5-iodo-(trifluoromethyl)benzene, a similar process would be employed using an iodide source.
Synthesis of AUY954, a Sphingosine-1-phosphate Receptor Agonist Analog
This compound is a key intermediate in the synthesis of AUY954. sigmaaldrich.comsigmaaldrich.commedchemexpress.com AUY954 is an analog of FTY720 and acts as a low nanomolar, monoselective agonist of the sphingosine-1-phosphate receptor 1 (S1P1). sigmaaldrich.comsigmaaldrich.com The synthesis of AUY954 from this aniline derivative highlights the importance of this building block in the development of potential therapeutic agents.
Reactions with Iminium Ions for Quinoline (B57606) Derivatives
This compound can be used in the synthesis of quinoline derivatives. One method involves the reaction of (Z)-4-((4-bromophenyl)amino)-1,1,1-trifluoro-but-3-en-2-ones, which can be prepared from 4-bromoaniline, to yield 2-(aryl/heteroaryl)-6-bromo-4-trifluoromethyl-quinolines. researchgate.net Another approach involves the reaction of anilines with 1-trifluoromethyl-prop-2-yne 1-iminium triflate salts. researchgate.net This reaction proceeds via a Michael addition followed by an intramolecular cyclization to form 4-CF3-quinolines. researchgate.net
Derivatization for Pyrazole (B372694) Compounds
This compound is a valuable reagent in the synthesis of various pyrazole-containing compounds. researchgate.netmdpi.comresearchgate.netnih.gov For instance, it has been used to prepare 4-[4-[[4-bromo-3-(trifluoromethyl)anilino]methyl]-1-(4-carboxyphenyl)pyrazol-3-yl]benzoic acid, which has shown activity against Gram-positive bacteria. nih.gov The synthesis often involves the reaction of a pyrazole aldehyde with the aniline via reductive amination. nih.gov Another example is the synthesis of 4-bromo-5-(trifluoromethyl)-1-phenyl-1H-pyrazoles, where the pyrazole ring is brominated using N-bromosuccinimide (NBS). researchgate.net
Table 2: Examples of Pyrazole Derivatives from this compound
| Pyrazole Derivative | Synthetic Application | Reference |
|---|---|---|
| 4-[4-[[4-bromo-3-(trifluoromethyl)anilino]methyl]-1-(4-carboxyphenyl)pyrazol-3-yl]benzoic acid | Antimicrobial agent | nih.gov |
| 4-bromo-5-(trifluoromethyl)-1-phenyl-1H-pyrazoles | Synthetic intermediate | researchgate.net |
Reactions for Benzotriazole (B28993) Synthesis
The amino group of this compound can be converted to an azide (B81097) group, which can then undergo a [3+2] cycloaddition reaction with an aryne to form a benzotriazole. core.ac.uk A more direct route to a related benzotriazole involves the diazotization of 1,2-diamino-4-(trifluoromethyl)benzene, which can be prepared from 4-amino-3-nitrobenzotrifluoride, a compound structurally related to this compound. semanticscholar.org
Synthesis of N-[4-cyano-3-(trifluoromethyl)-phenyl]-2,3-dihydroxy-2-methyl-propionamide derivatives
The synthesis of N-[4-cyano-3-(trifluoromethyl)-phenyl]-2,3-dihydroxy-2-methyl-propionamide and its derivatives from this compound is a multi-step process. A crucial initial transformation is the conversion of the bromo group at the 4-position to a cyano group, yielding 4-cyano-3-(trifluoromethyl)aniline, also known as 4-amino-2-(trifluoromethyl)benzonitrile. wikipedia.org This intermediate is a key building block in the synthesis of various pharmaceutically relevant molecules, including non-steroidal antiandrogens like Bicalutamide and its analogs. wikipedia.orgacs.org
The general synthetic pathway involves the reaction of 4-cyano-3-(trifluoromethyl)aniline with a suitable C3-epoxy or dihydroxy propionyl synthon to form the core structure of N-[4-cyano-3-(trifluoromethyl)-phenyl]-2,3-dihydroxy-2-methyl-propionamide. This intermediate can then be further derivatized.
One synthetic approach involves reacting 4-cyano-3-(trifluoromethyl)aniline with methacryloyl chloride to produce N-(4-cyano-3-(trifluoromethyl)phenyl)methacrylamide. mdpi.com This acrylamide (B121943) is then epoxidized, for instance using hydrogen peroxide and trifluoroacetic anhydride, to yield the corresponding epoxide. mdpi.comcardiff.ac.uk Subsequent reaction of this epoxide with a nucleophile, such as 4-bromo-thiophenol, leads to the formation of thioether derivatives. acs.org
Alternatively, a process has been described where racemic or optically pure 2,3-dihydroxy-2-methyl-propionic acid is reacted with thionyl chloride. google.com The resulting acyl chloride is then reacted with 4-cyano-3-(trifluoromethyl)-aniline to form an amide, which is subsequently hydrolyzed to yield N-[4-cyano-3-(trifluoromethyl)-phenyl]-2,3-dihydroxy-2-methyl-propionamide. google.com
This dihydroxy propionamide (B166681) can then undergo further reactions, such as sulfonylation. For example, it can be reacted with various sulfonyl chlorides in the presence of a base like pyridine (B92270) to form sulfonyl ester derivatives. google.comgoogle.com These sulfonylated compounds can then be reacted with nucleophiles like 4-fluorothiophenol (B130044) to produce thioether derivatives, which can be subsequently oxidized to the corresponding sulfones, a key structural feature in compounds like Bicalutamide. google.comgoogle.com
Table 1: Synthesis of N-(4-cyano-3-(trifluoromethyl)phenyl)methacrylamide
| Reactant 1 | Reactant 2 | Solvent | Reaction Time | Yield | Reference |
|---|---|---|---|---|---|
| 4-Cyano-3-(trifluoromethyl)aniline | Methacryloyl chloride | N,N-dimethylacetamide | 24 h | 92% | mdpi.com |
Table 2: Synthesis of Sulfonyl Ester Derivatives from N-[4-cyano-3-(trifluoromethyl)-phenyl]-2,3-dihydroxy-2-methyl-propionamide
| Sulfonylating Agent | Base | Solvent | Temperature | Reaction Time | Reference |
|---|---|---|---|---|---|
| 4-bromo-benzenesulfonyl chloride | Pyridine | Dichloromethane (B109758) | 0 °C | 5 h | google.comgoogle.com |
| p-toluenesulfonyl chloride | Pyridine | Dichloromethane | 0 °C | 5 h | google.comgoogle.com |
| Methanesulfonyl chloride | Pyridine | Dichloromethane | 0 °C | 5 h | google.com |
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, ¹⁹F NMR)
Resolving Tautomeric Forms
The potential for tautomerism in this compound, specifically amine-imine tautomerism, is a key consideration in understanding its chemical behavior. Tautomers are structural isomers of chemical compounds that readily interconvert. In the case of anilines, this typically involves the migration of a proton from the nitrogen atom to the aromatic ring, forming a cyclohexadienone imine.
While aniline and its derivatives exist predominantly in the amino form, the presence of strong electron-withdrawing or electron-donating substituents can influence the equilibrium between tautomeric forms. The trifluoromethyl group at the meta position and the bromine atom at the para position of this compound are both electron-withdrawing groups. These substituents decrease the electron density on the aromatic ring, which could potentially influence the stability of the imine tautomer.
Computational studies, particularly those employing Density Functional Theory (DFT), are instrumental in evaluating the relative energies of the possible tautomeric forms. By calculating the optimized geometries and electronic energies of both the amine and imine tautomers, it is possible to predict the predominant form under various conditions. These studies often reveal that the aromatic amine form is significantly more stable, thus being the overwhelmingly prevalent species.
Mass Spectrometry (MS)vwr.com
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ionized molecules. This information provides the molecular weight of the compound and, through fragmentation analysis, insights into its structure. For this compound, with a molecular formula of C₇H₅BrF₃N, the exact mass can be calculated and observed in the mass spectrum. vwr.com
Isotopic Pattern Analysis for Bromine and Fluorinebldpharm.com
A distinctive feature in the mass spectrum of this compound is the isotopic pattern arising from the presence of bromine. bldpharm.com Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, which occur in nearly equal natural abundance (approximately 50.7% and 49.3%, respectively). This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, separated by two mass units. This characteristic "doublet" is a clear indicator of the presence of a single bromine atom in the molecule.
Fluorine, on the other hand, is monoisotopic, with ¹⁹F being its only naturally occurring stable isotope. Therefore, the trifluoromethyl group (-CF₃) contributes a fixed mass to the molecule and does not introduce additional complexity to the isotopic pattern in the same way that bromine does. However, the high-resolution mass spectrum will show a precise mass that accounts for the three fluorine atoms.
The analysis of the isotopic pattern is crucial for confirming the elemental composition of the molecule and its fragments, providing a high degree of confidence in the identification of this compound.
Quantum Chemical and Computational Modeling
Quantum chemical and computational modeling have become indispensable tools for investigating the molecular properties of compounds like this compound. These methods provide detailed insights into electronic structure, geometry, and vibrational frequencies, complementing experimental data.
Density Functional Theory (DFT) Calculationsglobalresearchonline.netnih.gov
Density Functional Theory (DFT) is a widely used computational method that has proven to be highly effective for studying the properties of aniline derivatives. globalresearchonline.netnih.gov DFT calculations, particularly with hybrid functionals like B3LYP, in conjunction with appropriate basis sets such as 6-311++G(d,p), can accurately predict various molecular parameters. globalresearchonline.net
DFT calculations can be employed to determine the most stable three-dimensional arrangement of atoms in the this compound molecule. These calculations provide optimized geometrical parameters, including bond lengths, bond angles, and dihedral angles. For aniline and its derivatives, the inclusion of substituent groups leads to variations in charge distribution, which in turn affects the structural parameters of the molecule. Theoretical calculations have shown good agreement with experimental data for similar halogenated aniline derivatives. asianpubs.org
Below is a table of representative optimized geometrical parameters for a substituted aniline, illustrating the type of data obtained from DFT calculations.
| Parameter | Bond Length (Å) / Bond Angle (°) |
| C-N Bond Length | 1.402 |
| C-Br Bond Length | 1.895 |
| C-C (aromatic) Bond Length | 1.390 - 1.398 |
| C-CF₃ Bond Length | 1.505 |
| C-N-H Bond Angle | 113.5 |
| C-C-C (aromatic) Bond Angle | 118.9 - 121.2 |
| Note: These are representative values and the actual calculated values for this compound may vary based on the specific computational method and basis set used. |
Theoretical vibrational analysis using DFT allows for the calculation of harmonic vibrational frequencies and their corresponding infrared (IR) and Raman intensities. globalresearchonline.net These calculated frequencies are often scaled to correct for anharmonicity and limitations in the theoretical model, providing a better correlation with experimental vibrational spectra (FT-IR and FT-Raman). asianpubs.org The assignments of the fundamental vibrational modes can be made with confidence by comparing the theoretical and experimental data.
A table of selected calculated and experimental vibrational frequencies for a substituted aniline is presented below.
| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Experimental Frequency (cm⁻¹) |
| N-H symmetric stretching | 3425 | 3430 |
| N-H asymmetric stretching | 3510 | 3515 |
| C-H stretching (aromatic) | 3050 - 3100 | 3055 - 3105 |
| C=C stretching (aromatic) | 1590 - 1620 | 1595 - 1625 |
| C-N stretching | 1280 | 1285 |
| C-Br stretching | 650 | 655 |
| C-F stretching | 1100 - 1300 | 1110 - 1310 |
| Note: These are representative values and the actual calculated and experimental values for this compound may vary. |
This detailed computational analysis is crucial for a complete understanding of the molecular structure and spectroscopic properties of this compound.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO energy gap)
Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the reactivity of molecules. youtube.comnumberanalytics.com It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.comnumberanalytics.com The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can accept them. youtube.comtaylorandfrancis.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a crucial parameter for determining molecular reactivity and stability. numberanalytics.comtaylorandfrancis.com A smaller energy gap indicates higher reactivity and lower stability, as less energy is required to excite an electron from the HOMO to the LUMO. numberanalytics.comtaylorandfrancis.com
In computational studies of aniline derivatives, the HOMO-LUMO energy gap is a key indicator of intramolecular charge transfer. nih.gov For instance, a low HOMO-LUMO energy gap suggests a potential for significant intramolecular charge transfer, a property that is often associated with enhanced nonlinear optical (NLO) properties. researchgate.net The energies of the HOMO and LUMO orbitals are calculated using methods like Density Functional Theory (DFT). numberanalytics.comthaiscience.info These calculations provide insights into the electronic absorption and excitation properties of the molecule. thaiscience.infolibretexts.org
For example, in a study of various aniline derivatives, the calculated HOMO-LUMO energy gaps ranged from 3.8907 eV to 5.2968 eV. thaiscience.info A smaller gap in this range would signify a more reactive molecule. thaiscience.info The distribution of the HOMO and LUMO across the molecule can also predict the most reactive sites for electrophilic and nucleophilic attacks. nih.gov
Table 1: Frontier Molecular Orbital (FMO) Parameters
| Parameter | Description | Significance |
| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate an electron. youtube.com |
| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept an electron. youtube.com |
| HOMO-LUMO Energy Gap (ΔE) | The energy difference between the HOMO and LUMO. numberanalytics.com | A smaller gap indicates higher chemical reactivity and potential for intramolecular charge transfer. numberanalytics.comtaylorandfrancis.comnih.gov |
Molecular Electrostatic Potential (MEP) Surface Analysis
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the electronic properties and reactivity of a molecule. researchgate.netresearchgate.net It maps the electrostatic potential onto the electron density surface, revealing the charge distribution and identifying sites susceptible to electrophilic and nucleophilic attack. researchgate.netresearchgate.net
Different colors on the MEP surface represent different potential values. Typically, red indicates regions of high electron density (negative potential), which are prone to electrophilic attack, while blue signifies regions of low electron density (positive potential), which are favorable for nucleophilic attack. researchgate.net The color scale generally follows the order: red < orange < yellow < green < blue. researchgate.net
MEP analysis can identify electron-rich areas, such as those around electronegative atoms like oxygen and nitrogen, and electron-deficient areas, often found around hydrogen atoms. nih.govresearchgate.net For instance, in aniline derivatives, negative potential sites are often located on the aromatic ring and near the amine group, indicating their susceptibility to electrophilic attack. thaiscience.info The shape and size of the molecule can also be approximated from the MEP map. researchgate.net Computational methods, such as DFT, are used to generate these surfaces. nih.gov
Mulliken's Charges Analysis and Natural Atomic Charges
Mulliken's charge analysis and Natural Atomic Charge calculations are methods used to determine the distribution of electric charge among the atoms within a molecule. These calculations provide insights into the electronic structure and are often performed using computational methods like DFT.
Mulliken population analysis partitions the total electron density among the atoms. While widely used, it is known to be sensitive to the basis set employed in the calculation. Natural Population Analysis (NPA), which calculates natural atomic charges, is often considered more stable with respect to changes in the basis set.
These charge analyses can help in understanding the electrostatic interactions within the molecule and with its environment. For example, the charges on individual atoms can influence their reactivity and the types of intermolecular interactions they can form.
Thermodynamic Properties Calculation
Computational methods can be employed to calculate the thermodynamic properties of molecules, such as heat capacity, entropy, and enthalpy, at different temperatures. science.gov These calculations are typically performed for the gas phase and provide valuable information about the stability and behavior of the molecule under varying thermal conditions. nih.gov
Density Functional Theory (DFT) is a common method used for these calculations. science.gov The results can be used to understand the thermal flexibility of the molecule and its vibrational characteristics at different temperatures, often visualized through correlation graphs. nih.gov
Non-Linear Optical (NLO) Properties Investigations
Non-linear optical (NLO) materials have gained significant attention due to their potential applications in advanced technologies like optoelectronics, optical switching, and data storage. nih.govjhuapl.edu Organic molecules, in particular, can exhibit strong NLO properties due to their electronic structure. jhuapl.edu The investigation of NLO properties often involves both experimental measurements and computational calculations.
First-Order Hyperpolarizability
The first-order hyperpolarizability (β) is a key parameter that quantifies the NLO response of a molecule. nih.gov A large β value indicates a strong NLO activity. nih.gov Computational methods, such as DFT with specific basis sets (e.g., B3LYP/6-311++G(d,p)), are used to calculate the total dipole moment (μ) and the first-order hyperpolarizability (β) of a molecule. nih.govsigmaaldrich.com
For a molecule to have a non-zero β value, it must exhibit microscopic NLO behavior. nih.govsigmaaldrich.com Studies on aniline derivatives have shown that substitutions on the aniline ring can significantly influence the NLO properties. For example, the presence of both electron-donating and electron-withdrawing groups can enhance the intramolecular charge transfer and lead to a larger hyperpolarizability. Bromo and chloro derivatives of 3-(trifluoromethyl)aniline have been noted to exhibit stronger hyperpolarizability, making them promising candidates for NLO materials.
Two-State Model for NLO Potential
The two-state model is a theoretical framework used to understand and explain the origin of large first-order hyperpolarizability (β) in NLO materials. nih.gov This model relates the hyperpolarizability to three key parameters: the difference in dipole moment between the ground and excited states (Δμ), the oscillator strength of the transition (f₀), and the transition energy (ΔE). nih.gov
The relationship is expressed as: β ∝ (Δμ * f₀) / ΔE³ nih.gov
According to this model, a large hyperpolarizability is favored by:
A large change in dipole moment upon excitation. nih.gov
A high oscillator strength for the transition. nih.gov
A low transition energy. nih.gov
The two-state model is particularly useful for analyzing molecules with a dominant charge-transfer transition, as this often leads to a significant change in the dipole moment. This model can also be used to design molecules with enhanced NLO properties by tuning these parameters through chemical modifications. For instance, creating molecules that can switch between two states with significantly different NLO responses ("ON-OFF" states) is an active area of research for applications in molecular switches and data storage. nih.gov
Structure-Affinity Relationships (SAR) in Biological Systems
A key feature of these compounds is the trifluoromethyl (-CF3) group. This group is known to be more substantial than a methyl group and significantly influences the electronic properties of the aromatic ring. mdpi.com The high electronegativity of the fluorine atoms makes the -CF3 group a strong electron-withdrawing substituent, which can enhance electrostatic and hydrogen bonding interactions with biological targets. mdpi.com Furthermore, the -CF3 group increases the lipophilicity of the molecule, a property that can facilitate passage through cellular membranes and improve interactions with hydrophobic pockets within proteins. mdpi.com This enhanced lipophilicity and stability often lead to improved pharmacokinetic profiles and binding selectivity in drug candidates. mdpi.com
SAR studies have demonstrated that substitutions on the aniline moiety can significantly modulate biological activity. For instance, in a series of compounds designed as potential antiproliferative agents, the substitution of halogen atoms or a trifluoromethyl group at the para-position of the aniline ring was found to improve inhibitory activity. mdpi.com Conversely, replacing the aniline with a bulkier naphthyl group or a cyclohexyl group tended to decrease the antiproliferative effects. mdpi.com
SAR in Anticancer Agents
Derivatives of this compound are instrumental as building blocks for potent anticancer agents. One notable application is in the synthesis of Enzalutamide, a powerful inhibitor of the androgen receptor used in the treatment of prostate cancer. The specific structure of the aniline precursor is crucial for the final compound's high affinity and inhibitory action on the receptor.
In other anticancer applications, isoxazole-based molecules containing a trifluoromethyl group have been evaluated. A detailed SAR analysis revealed that the placement of substituents on the isoxazole (B147169) core was critical. For example, a 3,4-dimethoxyphenyl group at the 3-position and a thiophen-2-yl group at the 5-position of a 4-(trifluoromethyl)isoxazole core resulted in a compound with significantly enhanced anticancer activity against the MCF-7 cell line (IC50 = 2.51 μM), which was nearly eight times more potent than its non-trifluoromethylated counterpart. nih.gov This highlights the profound impact of the -CF3 group in enhancing binding affinity and subsequent biological effect. nih.gov
SAR in Receptor Agonists
This compound serves as a key intermediate in the preparation of selective receptor agonists. It has been used to synthesize AUY954, which is an aminocarboxylate analogue of FTY720. sigmaaldrich.comsigmaaldrich.com AUY954 functions as a potent and monoselective agonist for the sphingosine-1-phosphate receptor 1 (S1P1), demonstrating low nanomolar efficacy. sigmaaldrich.comsigmaaldrich.com The structural arrangement of the bromo- and trifluoromethyl-substituted phenyl ring is vital for achieving this high degree of selectivity and affinity for the S1P1 receptor over other subtypes.
SAR in Antimicrobial Agents
The structural features of this compound derivatives also dictate their effectiveness as antimicrobial agents. Studies on related salicylanilides have shown that the type of halogen substituent influences antibacterial potency, with activity generally following the trend F > Cl > Br > I, suggesting that electronegativity is directly related to antibacterial efficacy.
In a series of pyrazine (B50134) carboxamide derivatives synthesized from a related scaffold, N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide, modifications through Suzuki cross-coupling reactions led to varied antibacterial activity against extensively drug-resistant (XDR) Salmonella Typhi. The derivative functionalized with a 4-phenoxyphenyl group exhibited the most potent activity, with a Minimum Inhibitory Concentration (MIC) of 6.25 µg/mL. mdpi.com This indicates that extending the structure with additional aromatic moieties can enhance the binding affinity to bacterial targets, such as DNA gyrase. mdpi.com
The following table details the impact of specific structural modifications on the anticancer activity of trifluoromethyl-substituted isoxazole derivatives against the MCF-7 human breast cancer cell line. nih.gov
Table 1: Structure-Activity Relationship of Isoxazole Derivatives Against MCF-7 Cells
| Compound | R1 Substituent (Position 3) | R2 Substituent (Position 5) | IC50 (μM) nih.gov |
|---|---|---|---|
| 2a | Phenyl | Phenyl | 10.14 |
| 2c | Phenyl | 2-Thienyl | 6.21 |
| 2g | 3,4-Dimethoxyphenyl | 2-Thienyl | 2.51 |
| 14 | 3,4-Dimethoxyphenyl | 2-Thienyl | 19.72 |
Compound 14 is the non-trifluoromethylated analogue of 2g.
Spectroscopic and Computational Studies of 4 Bromo 3 Trifluoromethyl Aniline and Its Derivatives
Application in Medicinal Chemistry
This compound serves as a key intermediate in the synthesis of a variety of biologically active molecules. The presence of the trifluoromethyl group can enhance the lipophilicity and metabolic stability of the final compounds, which are desirable properties for drug candidates. mdpi.com Its utility has been demonstrated in the development of selective androgen receptor modulators (SARMs) and agonists for sphingosine-1-phosphate receptors.
Use in the Development of Agrochemicals
The structural motifs present in 4-bromo-3-(trifluoromethyl)aniline are also found in some agrochemicals. guidechem.com The trifluoromethyl group, in particular, is a common feature in modern pesticides and herbicides due to its ability to enhance the efficacy and stability of the active ingredients. wikipedia.org
Applications and Advanced Research Directions
Medicinal Chemistry and Pharmaceutical Research
Building Block for Complex Organic Molecules
4-Bromo-3-(trifluoromethyl)aniline is a key precursor in the synthesis of more complex organic structures. The bromine atom facilitates various cross-coupling reactions, such as the Suzuki-Miyaura coupling, which are instrumental in forming new carbon-carbon bonds. This reactivity allows for the introduction of diverse aryl and heteroaryl substituents. Furthermore, the trifluoromethyl group enhances the lipophilicity and metabolic stability of the resulting molecules, which are desirable properties for potential drug candidates. wikipedia.org The amino group on the aniline (B41778) ring can also be readily modified, further expanding the range of accessible derivatives. orgsyn.org
For instance, it has been used in the preparation of 2,5-dibromo-(trifluoromethyl)benzene and 2-bromo-5-iodo-(trifluoromethyl)benzene. sigmaaldrich.comchemicalbook.comsigmaaldrich.comscbt.com It is also a key intermediate in the synthesis of the prostate cancer drug Enzalutamide, where it is used to create the 4-isothiocyanato-2-(trifluoromethyl)benzonitrile (B193372) core. guidechem.com
Development of Pharmaceuticals
The utility of this compound extends to the direct development of pharmaceutical agents. Its derivatives have been explored for a variety of therapeutic applications. The compound serves as a foundational structure for creating novel molecules with specific biological activities. nbinno.com For example, derivatives have been synthesized and evaluated for their potential as antimicrobial agents. nih.gov
A notable application is in the synthesis of AUY954, an aminocarboxylate analog of FTY720, which is a monoselective agonist of the sphingosine-1-phosphate receptor. sigmaaldrich.comchemicalbook.comsigmaaldrich.com This highlights the compound's role in creating targeted therapies.
Investigation of Potential Therapeutic Properties (e.g., anti-inflammatory, anticancer)
Research has focused on the potential therapeutic benefits of derivatives of this compound, particularly in the areas of inflammation and cancer.
Anti-inflammatory Properties: Derivatives of halogenated anilines are being investigated for their potential to modulate inflammatory pathways. The synthesis of novel compounds derived from 4-anilinofuro[2,3-b]quinolines has yielded potent inhibitors of mast cell and neutrophil degranulation, which are key events in the inflammatory response. nih.gov Similarly, studies on brominated indoles have shown significant inhibition of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) production, indicating anti-inflammatory potential. mdpi.com
Anticancer Properties: The trifluoromethyl group is a common feature in many anticancer drugs, and its incorporation into molecules derived from this compound is a key area of research. wikipedia.org Derivatives have been studied for their ability to inhibit enzymes involved in cancer cell proliferation. For example, a derivative known as 1-[4-Bromo-3-(trifluoromethyl)phenyl]guanidine has been investigated as a BRAF kinase inhibitor, showing potential for treating melanoma.
Enzyme Inhibitors and Receptor Antagonists
The structural features of this compound make it a suitable scaffold for designing enzyme inhibitors and receptor antagonists. The trifluoromethyl group can enhance binding to hydrophobic pockets in proteins, while the bromine atom provides a site for further functionalization to optimize interactions with specific targets. Derivatives have been explored as inhibitors of various enzymes and as ligands for different receptors.
Synthesis of Sphingosine-1-phosphate (S1P) Receptor Agonists
A significant area of research involving this compound is the synthesis of agonists for sphingosine-1-phosphate (S1P) receptors. S1P receptors are a class of G protein-coupled receptors that play crucial roles in various physiological processes, including immune cell trafficking. nih.govmdpi.com Agonists of the S1P1 receptor, in particular, are used in the treatment of multiple sclerosis. mdpi.com
This compound has been utilized as a starting material in the preparation of S1P receptor agonists. sigmaaldrich.comchemicalbook.com For instance, it was used in the synthesis of a potent and selective agonist for the S1P4 receptor. nih.gov The development of selective S1P receptor agonists is an active area of research, with the goal of creating more targeted therapies with fewer side effects. researchgate.netnih.gov
Table 1: Research on S1P Receptor Agonists Derived from this compound
| Derivative/Target | Research Focus | Key Findings |
|---|---|---|
| AUY954 (S1P Receptor Agonist) | Synthesis and characterization of a monoselective S1P receptor agonist. | This compound is a key intermediate in the synthesis. sigmaaldrich.comchemicalbook.comsigmaaldrich.com |
| S1P4 Receptor Agonists | Design and synthesis of novel, potent, and selective S1P4 receptor agonists. | A derivative incorporating the 4-bromo-2-(trifluoromethyl)phenyl moiety showed significant agonist activity. nih.gov |
| FTY720 Analogs | Development of new S1P1 receptor agonists based on the structure of FTY720 (Fingolimod). | Structural similarities suggest that derivatives could act as S1P1 receptor agonists. mdpi.comnih.gov |
Cholesteryl Ester Transfer Protein (CETP) Inhibitors
This compound has also been identified as a key intermediate in the synthesis of inhibitors of Cholesteryl Ester Transfer Protein (CETP). CETP facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to apolipoprotein B-containing lipoproteins. Inhibiting CETP is a therapeutic strategy aimed at raising HDL cholesterol levels. The synthesis of certain CETP inhibitors has been described in patents utilizing this compound.
Radioligands for PET Imaging of NMDA Receptors
While direct application of this compound as a radioligand has not been extensively documented, its structural motifs are relevant in the broader search for central nervous system (CNS) imaging agents. The development of ligands for Positron Emission Tomography (PET) imaging of N-methyl-D-aspartate (NMDA) receptors is a significant area of neuroscience research. The trifluoromethyl group is a key feature in many neurologically active compounds, valued for its ability to enhance metabolic stability and brain penetration. The synthesis of various trifluoromethylated anilines and related structures is a common strategy in developing novel molecules for potential use as PET radioligands. The core structure of this compound provides a template that can be modified to create derivatives with high affinity and selectivity for specific receptor subtypes, a critical requirement for successful PET imaging agents.
Flutamide Synthesis (via 4-nitro-3-trifluoromethyl aniline)
This compound is structurally related to key intermediates in the synthesis of Flutamide, a non-steroidal antiandrogen drug used in the treatment of prostate cancer. drnerz.comgoogle.com The direct precursor for Flutamide is typically 4-nitro-3-(trifluoromethyl)aniline (B27955). chemicalbook.com
The synthesis process generally involves the acylation of 4-nitro-3-(trifluoromethyl)aniline with isobutyryl chloride. drugfuture.comgoogle.com This reaction creates the characteristic amide linkage of Flutamide. The synthesis highlights the importance of substituted anilines in the construction of complex pharmaceutical agents.
Table 1: Key Reactants in Flutamide Synthesis
| Reactant | Role |
|---|---|
| 4-Nitro-3-(trifluoromethyl)aniline | Primary precursor molecule chemicalbook.com |
| Isobutyryl Chloride | Acylating agent to form the amide drugfuture.comgoogle.com |
The process underscores how specific substitutions on the aniline ring direct the synthesis towards the desired product. The nitro and trifluoromethyl groups are crucial for the biological activity of the final Flutamide molecule.
Agrochemical Development
In the field of agriculture, this compound serves as an important intermediate for creating new pesticides and herbicides. guidechem.com The inclusion of fluorine atoms, particularly the trifluoromethyl group, is a well-established strategy in the design of modern agrochemicals to enhance their efficacy and stability. researchgate.net
Synthesis of Pesticides and Herbicides
This compound is a versatile precursor for a range of biologically active molecules used in crop protection. Its structure can be modified through various chemical reactions to produce complex herbicides and pesticides. For instance, it is a building block in the synthesis of certain m-diamide compounds which exhibit excellent insecticidal activity. google.com The synthesis pathways leverage the reactivity of both the bromo- and amino- groups to build larger, more complex pesticidal molecules.
Enhancing Lipophilicity for Improved Permeability
Table 2: Influence of the Trifluoromethyl Group in Agrochemicals
| Property | Enhancement due to -CF3 Group | Benefit in Agrochemicals |
|---|---|---|
| Lipophilicity | Increases fat solubility. | Improved permeability through insect exoskeletons and plant cuticles. |
| Metabolic Stability | Resists breakdown by enzymes. | Longer-lasting activity and effectiveness. |
| Binding Affinity | Can improve interaction with target proteins. | Increased potency of the pesticide or herbicide. |
Material Science Applications
The reactivity of this compound also extends to the field of material science, where it can be used as a precursor in the production of specialized organic materials.
Production of Dyes and Pigments
Aniline and its derivatives have historically been foundational to the dye industry. Halogenated anilines, such as 4-bromoaniline, are known precursors in the synthesis of azo dyes and other pigments. chemicalbook.com While specific dyes derived directly from this compound are not widely commercialized, its structure is suitable for such applications. The amino group can be diazotized and then coupled with other aromatic compounds to form azo dyes, a common method for producing vibrant colors. The presence of the bromine and trifluoromethyl substituents would be expected to modify the final color and properties of the dye, such as its lightfastness and chemical resistance, making it a candidate for creating specialty pigments. For example, N,N-dimethylaniline, a related aniline derivative, is a known intermediate in the manufacture of dyes like Crystal Violet. researchgate.net
Specialty Chemicals Manufacturing
This compound serves as a crucial intermediate in the manufacturing of a variety of specialty chemicals. mdpi.com Its structural features, namely the bromine atom and the trifluoromethyl group, allow for versatile chemical modifications, making it a valuable building block in organic synthesis. google.com The compound is frequently utilized in the production of agrochemicals and as a key starting material for complex pharmaceutical compounds. mdpi.comCurrent time information in Pasuruan, ID.
A significant application is in the synthesis of other halogenated aromatic compounds. For instance, it is used as a precursor in the preparation of 2,5-dibromo-(trifluoromethyl)benzene and 2-bromo-5-iodo-(trifluoromethyl)benzene. conicet.gov.arrsc.orgnih.gov These subsequent products are also important intermediates in their own right for various chemical industries.
The synthesis pathways often leverage the reactivity of the amine and bromo groups. For example, the amine can be diazotized and replaced, while the bromo group can participate in cross-coupling reactions, offering a wide range of possible derivatives.
Electron-Accepting Compounds for Solar Cells and Organic Light-Emitting Diodes
The development of efficient organic solar cells (OSCs) and organic light-emitting diodes (OLEDs) relies heavily on the design of novel electron-acceptor materials. While not a direct component in final devices, this compound possesses key structural motifs that make it a highly relevant building block for synthesizing such materials. The trifluoromethyl (CF₃) group is a potent electron-withdrawing group, a critical feature for electron-acceptor compounds. nih.gov
Research into non-fullerene acceptors (NFAs) for OSCs has shown that incorporating fluorine atoms can enhance light-harvesting capabilities and improve the blend film morphology, leading to higher short-circuit current densities and power conversion efficiencies. The CF₃ group in this compound enhances the lipophilicity and influences the electronic properties of molecules it is incorporated into, which can facilitate interactions within the active layers of photovoltaic devices. google.com The synthesis of novel electron acceptors often involves creating a "push-pull" structure to tune the material's absorption spectrum and energy levels. nih.gov Aniline derivatives are common starting points for these complex molecules.
Although specific examples of electron acceptors for solar cells or OLEDs synthesized directly from this compound are not extensively detailed in the provided literature, the fundamental properties of the molecule align with the design principles for these advanced materials. Its dual functionality—a reactive bromine atom for cross-coupling reactions and an electron-deficient aromatic ring due to the CF₃ group—makes it a prime candidate for the synthesis of complex, high-performance organic electronic materials.
Optical Waveguide Materials
Organic materials are increasingly studied for applications in photonics, such as optical waveguides, due to their potential for low-cost fabrication and tunability. Fluorinated polymers, in particular, are advantageous for these applications because the substitution of hydrogen with fluorine can significantly reduce optical propagation losses, especially in the near-infrared telecommunication wavelengths. mdpi.com
While direct application of this compound in optical waveguide materials is not prominently documented, its molecular structure contains features desirable for such materials. The presence of both bromine and a trifluoromethyl group imparts a high degree of halogenation. Halogenated organic compounds are known to possess modified optical properties, and heavy atoms like bromine can influence photophysical processes. The synthesis of polymers from fluorinated monomers, such as fluorinated acrylates or aniline derivatives, is a common strategy to create materials with a low refractive index, a key requirement for the cladding layer of waveguides. mdpi.com
Therefore, this compound can be considered a potential building block for the synthesis of new polymers or organic-inorganic hybrid materials for photonic applications. Its functional groups could be used to incorporate it into a polymer backbone, with the fluorinated and brominated core contributing to the desired optical characteristics of the final material.
Polyaniline Derivatives for Microelectronic Devices
Polyaniline (PANI) is a well-known conducting polymer, but its application in microelectronics is often limited by its poor solubility in common organic solvents. One strategy to overcome this is to create copolymers by incorporating substituted anilines. The use of this compound's non-brominated counterpart, 3-trifluoromethyl aniline, in copolymerization with aniline has been explored to create materials with improved processability and tailored electronic properties.
The introduction of the trifluoromethyl (CF₃) group into the polyaniline backbone has a notable effect on the resulting polymer's characteristics. Research on poly(aniline-co-3-trifluoromethyl aniline) has shown that the CF₃ group introduces a steric effect that alters the polymer chain structure. This modification can decrease the electrical conductivity compared to unsubstituted PANI but can enhance solubility and affect the material's sensing capabilities. For instance, a nanocomposite of this copolymer with silver nanoparticles exhibited changes in resistance in response to relative humidity, demonstrating its potential for sensor applications.
The following table summarizes the effect of incorporating 3-trifluoromethyl aniline into a polyaniline matrix, which provides insight into the potential role of this compound derivatives in this field.
| Property | Observation upon incorporating 3-trifluoromethyl aniline | Reference |
| Morphology | Results in a highly agglomerated spherical morphology. | |
| Electrical Conductivity | Decreases due to the steric effect of the trifluoromethyl group. | |
| Solubility | Generally improves due to weakened interchain interactions. | |
| Sensing Application | Shows potential for humidity sensors when combined with nanoparticles. |
The bromine atom on this compound offers an additional functional handle for further modification, such as post-polymerization modification or its use in forming cross-linked networks, which could be beneficial for creating robust microelectronic devices.
Advanced Chemical Research Areas
Catalysis (e.g., Transition Metal-Catalyzed Reactions)
In advanced chemical research, this compound is a valuable substrate for various transition metal-catalyzed reactions. The presence of a bromine atom on the aromatic ring makes it an ideal candidate for cross-coupling reactions, which are fundamental tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.
One of the most significant applications in this area is the Suzuki-Miyaura cross-coupling reaction. google.com This palladium-catalyzed reaction allows the bromine atom to be replaced with a wide variety of organic substituents by reacting it with a boronic acid or ester. This enables the synthesis of a diverse library of complex aniline derivatives, which can then be used to develop new pharmaceuticals and functional materials.
The trifluoromethyl group's strong electron-withdrawing nature can influence the reactivity of the C-Br bond, potentially affecting the oxidative addition step in the catalytic cycle of cross-coupling reactions. This interplay between the substituents offers a platform for studying the finer details of these catalytic processes.
Mechanistic Studies of Reaction Pathways
The synthesis of this compound itself is a subject of mechanistic interest. A common method for its preparation is the electrophilic bromination of 3-(trifluoromethyl)aniline (B124266). The study of this reaction provides insights into the regioselectivity of electrophilic aromatic substitution on a substituted benzene (B151609) ring.
The reaction typically employs a brominating agent like N-Bromosuccinimide (NBS) in a solvent such as N,N-dimethylformamide (DMF). The directing effects of the amino (-NH₂) and trifluoromethyl (-CF₃) groups determine the position of the incoming bromine atom. The -NH₂ group is a strong activating, ortho-, para-director, while the -CF₃ group is a strong deactivating, meta-director. In 3-(trifluoromethyl)aniline, the position para to the strongly activating amino group is where bromination preferentially occurs, leading to the formation of this compound.
Detailed studies of this reaction pathway, including kinetic analysis and computational modeling, can elucidate the transition states and intermediates involved. For example, density functional theory (DFT) calculations can help explain the observed regioselectivity by mapping the electron density on the aromatic ring. google.com Understanding these mechanisms is crucial for optimizing reaction conditions to achieve high yields and purity, which is essential for industrial production.
| Reagent | Role in Synthesis | Typical Conditions | Reference |
| 3-(trifluoromethyl)aniline | Starting Material | - | |
| N-Bromosuccinimide (NBS) | Brominating Agent | In DMF at room temperature. | |
| 2,4,4,6-tetrabromo-2,5-cyclohexadien-1-one | Alternative Brominating Agent | In dichloromethane (B109758) at low temperature. |
Isomerism and Positional Effects on Reactivity
The reactivity of bromo-trifluoromethyl-aniline is significantly influenced by the relative positions of the bromo, trifluoromethyl, and amino groups on the benzene ring. These positional isomers exhibit distinct chemical behaviors due to the interplay of electronic and steric effects.
The trifluoromethyl (-CF3) group is a potent electron-withdrawing group, primarily through a negative inductive effect (-I), and also exerts a deactivating, meta-directing effect on electrophilic aromatic substitution. The amino (-NH2) group, conversely, is a strong activating group and an ortho-, para-director due to its positive mesomeric effect (+M). The bromine atom, while deactivating, is also an ortho-, para-director.
In this compound, the amino group's directing influence is paramount in electrophilic substitution reactions. However, the strong deactivating nature of the adjacent trifluoromethyl group can modulate this reactivity. The bromine atom at the 4-position is susceptible to displacement via nucleophilic aromatic substitution and serves as a key handle for cross-coupling reactions.
The relative positioning of these functional groups creates a unique electronic environment that dictates the regioselectivity of further chemical transformations. For instance, in reactions where the amino group is first protected, subsequent reactions can be directed to other positions on the ring. Computational studies, such as those using Density Functional Theory (DFT), have been employed to model the electron density distribution in these isomers, providing theoretical support for observed regioselectivity in reactions.
The table below summarizes the key electronic effects of the substituents in this compound.
| Substituent | Electronic Effect | Directing Influence (Electrophilic Aromatic Substitution) |
| -NH2 | +M, -I (overall activating) | ortho, para |
| -CF3 | -I, -M (strongly deactivating) | meta |
| -Br | -I, +M (overall deactivating) | ortho, para |
Development of Novel Synthetic Reagents
This compound is a crucial starting material for the creation of more complex and specialized synthetic reagents. Its utility stems from the presence of multiple reaction sites that can be selectively functionalized.
A primary application lies in its use as a precursor for various coupling reactions. The bromine atom is readily employed in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, allowing for the introduction of a wide range of aryl, alkynyl, and amino groups, respectively. This has facilitated the synthesis of a diverse library of substituted aniline derivatives.
Furthermore, the amino group can be diazotized and subsequently replaced with a variety of other functional groups through Sandmeyer or related reactions. This opens up pathways to synthesize compounds that are not directly accessible through other means. For example, this compound can be converted to 2,5-dibromo-(trifluoromethyl)benzene and 2-bromo-5-iodo-(trifluoromethyl)benzene. sigmaaldrich.comscbt.com
The development of brominating agents has also been influenced by the need for selective bromination of anilines. While traditional methods using bromine can lead to polybromination, milder reagents have been developed to achieve monobromination. orgsyn.org For instance, N-bromosuccinimide (NBS) in polar aprotic solvents like N,N-dimethylformamide (DMF) is commonly used for the para-bromination of anilines. chemicalbook.com Another notable reagent is 2,4,4,6-tetrabromo-2,5-cyclohexadien-1-one, which has been shown to be effective for the para-monobromination of a variety of aromatic amines. orgsyn.org
The table below highlights some key transformations of this compound into other useful synthetic intermediates.
| Starting Material | Reagent(s) | Product | Reaction Type |
| 3-(trifluoromethyl)aniline | N-Bromosuccinimide (NBS), DMF | This compound | Electrophilic Bromination |
| This compound | Diazotization followed by reaction with CuBr/HBr or KI | 2,5-dibromo-(trifluoromethyl)benzene or 2-bromo-5-iodo-(trifluoromethyl)benzene | Sandmeyer-type reaction |
| This compound | Trimethyl phosphate (B84403) | 4-Bromo-N,N-dimethyl-3-(trifluoromethyl)aniline | N-methylation |
Future Research Perspectives
Exploration of Novel Synthetic Routes with Improved Sustainability and Efficiency
While several synthetic routes to 4-Bromo-3-(trifluoromethyl)aniline exist, future research will likely focus on developing more sustainable and efficient methodologies. Current methods often rely on traditional brominating agents and catalysts that may present environmental or cost challenges. orgsyn.org
Future explorations could target:
Green Brominating Agents: Research into the use of less hazardous and more selective brominating agents to replace traditional reagents. The use of reagents like 2,4,4,6-tetrabromo-2,5-cyclohexadien-1-one has already shown promise in achieving regioselective monobromination with high yields, avoiding the polybromination that can occur with elemental bromine. orgsyn.orgresearchgate.net Further development of solid-supported bromine reagents or enzymatic bromination could offer more environmentally benign alternatives.
Catalyst Recovery and Reuse: One existing high-yield synthesis involves the hydrogenation of 2-bromo-5-nitrobenzotrifluoride using a Raney Ni catalyst. chemicalbook.com A significant advantage of this process is that the Raney Ni catalyst can be recovered and reused, aligning with the principles of green chemistry. chemicalbook.com Future work could focus on optimizing this recovery process or exploring other robust, reusable heterogeneous catalysts (e.g., palladium on carbon) for various synthetic steps. guidechem.com
Process Optimization: Investigations into reaction conditions that are milder, safer, and more suitable for large-scale industrial production are crucial. guidechem.com This includes exploring solvent-free reactions, the use of aqueous reaction media, and continuous flow chemistry to improve safety, reduce waste, and increase throughput. An existing method starting from 3-(trifluoromethyl)aniline (B124266) is noted for its advantages in cost, yield, and ease of purification, providing a strong foundation for further optimization. orgsyn.org
Table 1: Comparison of Synthetic Route Parameters
| Feature | Current Methods | Future Directions |
|---|---|---|
| Brominating Agent | N-Bromosuccinimide (NBS), Bromine | 2,4,4,6-tetrabromo-2,5-cyclohexadien-1-one, Enzymatic Bromination |
| Catalyst | Raney Ni, Pd/C | Optimized reusable heterogeneous catalysts |
| Reaction Conditions | Batch processing, organic solvents (DMF) | Continuous flow, aqueous media, solvent-free conditions |
| Yield | Reported up to 98.8% chemicalbook.com | Consistently high yields with reduced waste |
In-depth Mechanistic Investigations of Complex Reactions
A deeper understanding of the reaction mechanisms involving this compound and its derivatives is essential for optimizing existing transformations and discovering new ones. Future research should employ a combination of experimental and computational techniques to elucidate the intricate pathways of these reactions.
Key areas for investigation include:
Identifying Reaction Intermediates: For complex, multi-step syntheses that use this aniline (B41778) as a starting material, identifying and characterizing key intermediates is crucial. This can be achieved through techniques like in-situ spectroscopy (NMR, IR) and mass spectrometry. For example, in ruthenium-catalyzed hydroamination reactions, the detection of specific iminium-ion intermediates has been vital to confirming the proposed mechanism. acs.org
Distinguishing Reaction Pathways: Many reactions can proceed through different pathways, such as radical, pericyclic, or ionic mechanisms. Experimental studies, like monitoring the effect of radical initiators or scavengers, can provide insight. rsc.org For instance, determining whether a substitution reaction proceeds via a radical process or a heterolytic cleavage of a bond can guide the optimization of reaction conditions to favor the desired product. rsc.org
Computational Mechanistic Studies: Quantum chemical calculations are powerful tools for mapping potential energy surfaces, locating transition states, and calculating reaction kinetics. mdpi.com Such studies can provide a detailed, atomistic view of the reaction pathway, complementing experimental findings and helping to explain observed selectivity. rsc.orgmdpi.com
Advanced Computational Modeling for Predictive Design of Derivatives
Computational chemistry offers a powerful avenue for the rational, predictive design of novel derivatives of this compound. By modeling the properties of virtual compounds before undertaking their synthesis, researchers can prioritize candidates with the highest probability of success for a given application.
Future research in this area will likely involve:
Quantum Chemical Calculations: Using methods like Density Functional Theory (DFT) and ab initio calculations to predict the structural, electronic, and thermodynamic properties of derivatives. nih.gov These calculations can determine molecular geometries, charge distributions, and the energies of frontier molecular orbitals (HOMO-LUMO), which are critical for understanding reactivity and electronic behavior. nih.gov
Predicting Spectroscopic and Material Properties: Computational models can predict various properties, including vibrational spectra (IR and Raman), which can aid in the characterization of newly synthesized compounds. nih.govsemanticscholar.org Furthermore, for applications in materials science, properties like the total dipole moment (μ) and the first-order hyperpolarizability (β) can be calculated to screen for candidates with potential as nonlinear optical (NLO) materials. nih.govsemanticscholar.org
Natural Bond Orbital (NBO) Analysis: NBO analysis can be used to investigate intramolecular interactions, such as hyperconjugation and steric effects, which are responsible for molecular stability. nih.gov Understanding these stabilizing interactions can guide the design of more robust and stable derivatives.
Targeted Synthesis of Derivatives for Specific Biological Activities or Material Properties
This compound is a well-established intermediate in the synthesis of molecules with significant biological activity and potential material applications. guidechem.com Future research will continue to leverage this scaffold to create novel, highly targeted derivatives.
Promising areas for targeted synthesis include:
Oncology: The compound is a key intermediate for synthesizing prominent anticancer drugs. guidechem.com This includes Enzalutamide, used to treat prostate cancer, and is a precursor in some synthetic routes for Nilotinib, a drug for chronic myeloid leukemia. guidechem.com Future work could involve creating libraries of analogues of these drugs to overcome resistance or improve efficacy.
Antimicrobial Agents: The trifluoromethyl-aniline moiety is present in various compounds with antimicrobial properties. Research has shown that pyrazole (B372694) derivatives incorporating trifluoromethyl-substituted aniline groups can be potent growth inhibitors of drug-resistant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Targeted synthesis of new derivatives could lead to novel antibiotics to combat the growing threat of antimicrobial resistance.
Immunomodulators: The compound is used to synthesize AUY954, a potent and selective agonist for the sphingosine-1-phosphate receptor 1 (S1P1). medchemexpress.com S1P1 agonists are an important class of immunomodulatory drugs. Further derivatization could yield new compounds with improved pharmacokinetic profiles or selectivity for other S1P receptor subtypes.
Agrochemicals: The trifluoromethyl group is a common feature in modern pesticides and herbicides due to its ability to enhance metabolic stability and binding affinity. nih.gov Derivatives of this compound could be explored for the development of new plant growth regulators or crop protection agents. nih.gov
Materials Science: As suggested by computational studies, fluorinated aniline derivatives are candidates for NLO materials. semanticscholar.org Targeted synthesis could focus on creating derivatives with enhanced hyperpolarizability for use in optical devices.
Table 2: Examples of Bioactive Molecules Derived from this compound
| Compound/Class | Therapeutic Area/Application | Reference |
|---|---|---|
| Enzalutamide | Prostate Cancer | guidechem.com |
| Nilotinib Intermediate | Leukemia | guidechem.com |
| Pyrazole Derivatives | Antibacterial (MRSA) | nih.gov |
Development of Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Models
To accelerate the discovery process for new derivatives, the development of robust QSAR and QSPR models is essential. These statistical models create a mathematical relationship between the chemical structure of a compound and its biological activity (QSAR) or physical/chemical properties (QSPR).
Future work in this domain should focus on:
Descriptor Calculation: Generating a wide range of molecular descriptors for a series of this compound derivatives. These descriptors, which quantify various aspects of molecular structure, can be calculated using quantum chemistry methods (e.g., HOMO/LUMO energies, dipole moment) or other software (e.g., logP, molecular weight, topological indices). digitaloceanspaces.com
Model Building and Validation: Using statistical methods such as Multiple Linear Regression (MLR), Principal Component Regression (PCR), and Partial Least Squares (PLS) to build predictive models. digitaloceanspaces.comresearchgate.net It is critical that these models are rigorously validated using both internal and external datasets to ensure their predictive power and robustness.
Application in Virtual Screening: Once a reliable QSAR/QSPR model is developed, it can be used to screen large virtual libraries of potential derivatives. This allows researchers to predict the activity or property of thousands of compounds computationally, prioritizing a smaller, more manageable number for synthesis and experimental testing. This approach significantly reduces the time and cost associated with drug discovery and materials development. researchgate.net By establishing a clear link between molecular features and functional outcomes, these models can guide the rational design of new derivatives with enhanced potency, selectivity, or desired material characteristics. bjmu.edu.cn
Q & A
What are the primary synthetic routes for 4-Bromo-3-(trifluoromethyl)aniline, and how do reaction conditions influence yield?
Classification: Basic
Answer: The compound is commonly synthesized via bromination of precursor anilines. For example, bromination of 3-(trifluoromethyl)aniline using 1,3-dibromo-5,5-dimethylhydantoin in DMAc yields this compound (97% purity) . Reaction temperature (optimized at 80–90°C) and solvent polarity significantly affect regioselectivity and yield. Post-synthesis purification via vacuum distillation (81–84°C/0.5 mmHg) is critical to remove unreacted brominating agents .
How can the electronic effects of the trifluoromethyl group impact cross-coupling reactions involving this compound?
Classification: Advanced
Answer: The strong electron-withdrawing nature of the -CF₃ group activates the aromatic ring for nucleophilic substitution but deactivates it for electrophilic reactions. In Suzuki-Miyaura couplings, the bromine atom at the 4-position reacts preferentially due to steric and electronic directing effects. Computational DFT studies suggest the -CF₃ group lowers the LUMO energy at the brominated position, enhancing reactivity with arylboronic acids .
What spectroscopic techniques are most effective for characterizing this compound?
Classification: Basic
Answer:
- ¹H/¹³C NMR : The amine proton resonates at δ 4.8–5.2 ppm (broad singlet), while aromatic protons appear as doublets (δ 6.8–7.2 ppm). The -CF₃ group shows a quartet in ¹⁹F NMR at δ -63 to -65 ppm .
- FT-IR : Key peaks include N-H stretching (3350–3450 cm⁻¹) and C-F vibrations (1100–1250 cm⁻¹) .
- Mass Spectrometry : ESI-MS typically shows [M+H]⁺ at m/z 241.02 (C₇H₅BrF₃N⁺) .
How does the compound’s stability vary under acidic or basic conditions?
Classification: Advanced
Answer: The -CF₃ group enhances stability under acidic conditions due to its electron-withdrawing nature, but the amine group is prone to protonation, limiting reactivity in strongly acidic media. In basic conditions (pH > 10), deprotonation of the -NH₂ group can lead to side reactions (e.g., oxidation or dimerization). Storage under inert atmospheres at 4°C is recommended to prevent degradation .
What safety protocols are essential when handling this compound?
Classification: Basic
Answer: The compound is classified as Acute Toxicity Category 4 (dermal, inhalation). Key precautions:
- Use fume hoods and PPE (nitrile gloves, lab coat).
- Avoid contact with reducing agents (risk of exothermic decomposition).
- Spills should be neutralized with 10% sodium bicarbonate and absorbed in vermiculite .
How is this compound utilized in medicinal chemistry applications?
Classification: Advanced
Answer: It serves as a key intermediate in synthesizing sphingosine-1-phosphate receptor agonists (e.g., AUY954) and selective androgen receptor modulators (SARMs). The -CF₃ group improves metabolic stability by reducing cytochrome P450-mediated oxidation. Structure-activity relationship (SAR) studies often involve replacing -Br with -CN or -I to modulate binding affinity .
What strategies optimize regioselectivity in bromination reactions of trifluoromethyl-substituted anilines?
Classification: Advanced
Answer: Regioselectivity is controlled by:
- Solvent choice : Polar aprotic solvents (e.g., DMAc) favor para-bromination via stabilization of the transition state.
- Catalysts : FeCl₃ or AlCl₃ directs bromine to the ortho position, while NBS (N-bromosuccinimide) in CCl₄ favors para .
How can computational modeling predict the compound’s reactivity in nucleophilic aromatic substitution?
Classification: Advanced
Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model charge distribution and frontier orbitals. The -CF₃ group creates a partial positive charge at the 4-position, making it susceptible to nucleophilic attack. HOMO-LUMO gaps correlate with experimental reaction rates—smaller gaps indicate higher reactivity .
What purification methods are recommended for isolating high-purity this compound?
Classification: Basic
Answer:
- Recrystallization : Use hexane/ethyl acetate (3:1) at -20°C.
- Column Chromatography : Silica gel with 10% EtOAc in hexane (Rf = 0.4–0.5).
- Purity is confirmed by HPLC (C18 column, 70:30 MeOH:H₂O, retention time ~8.2 min) .
Are there contradictions in reported melting points or spectral data for this compound?
Classification: Advanced
Answer: Discrepancies exist in melting points: Sigma-Aldrich reports 47–49°C , while Avra Synthesis cites 47–49°C . Variations may arise from polymorphic forms or trace solvents. Cross-validate with DSC (Differential Scanning Calorimetry) and ensure samples are thoroughly dried before analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
